2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure
2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure
An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)oxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(3,5-Dichlorobenzoyl)oxazole. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Structure and Identification
2-(3,5-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted at the 2-position with a 3,5-dichlorobenzoyl group.[1] This unique substitution pattern, particularly the presence of two chlorine atoms on the benzoyl moiety, is believed to enhance its reactivity and biological efficacy.[1] The molecule's architecture combines the aromatic and electron-rich nature of the oxazole ring with the electrophilic character of the dichlorobenzoyl group.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 898784-28-6[1][2][3] |
| IUPAC Name | (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[1] |
| Molecular Formula | C₁₀H₅Cl₂NO₂[1] |
| Molecular Weight | 242.05 g/mol [1] |
| Canonical SMILES | C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl[1] |
| InChI Key | FALFWGLRGMSTDS-UHFFFAOYSA-N[1] |
| Predicted Boiling Point | 393.9 ± 52.0 °C[1] |
| Predicted Density | 1.445 ± 0.06 g/cm³[1] |
Synthesis and Experimental Protocols
The synthesis of 2-(3,5-Dichlorobenzoyl)oxazole can be approached through established methods for oxazole formation. The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles.[1][4] This pathway involves the cyclodehydration of a 2-acylamino-ketone intermediate. A plausible route would involve the acylation of 2-amino-1-phenylethanone with 3,5-dichlorobenzoyl chloride, followed by cyclization.
Synthesis of 3,5-Dichlorobenzoyl Chloride (Precursor)
A common method for preparing acid chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[5][6]
Experimental Protocol:
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To a solution of 3,5-dichlorobenzoic acid (1 eq.) in a dry, inert solvent such as methylene chloride, add a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (2 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step.[6]
Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole
Experimental Protocol (Adapted from Robinson-Gabriel Synthesis):
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Acylation: Dissolve 2-aminoacetophenone hydrochloride (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of 3,5-dichlorobenzoyl chloride (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude 2-(3,5-dichlorobenzamido)acetophenone intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and add a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1][4]
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto ice water and neutralizing it with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, and dry.
-
Purify the final product by column chromatography on silica gel.
Spectroscopic Properties
While specific experimental data is limited, the structural features of 2-(3,5-Dichlorobenzoyl)oxazole allow for the prediction of its key spectroscopic characteristics. These predictions are crucial for the structural validation of the synthesized compound.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets or singlets depending on the substitution. - Benzoyl Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm); one triplet (H4') and one doublet (H2', H6'). |
| ¹³C NMR | - Carbonyl Carbon: Signal in the downfield region (δ 170-185 ppm). - Oxazole Carbons: Two to three signals in the aromatic region (δ 120-160 ppm). - Benzoyl Carbons: Signals for carbon atoms attached to chlorine will be downfield, with others in the typical aromatic range (δ 125-140 ppm). |
| IR Spectroscopy | - C=O Stretch (Ketone): Strong absorption band around 1650-1680 cm⁻¹. - C=N Stretch (Oxazole): Absorption band around 1580-1620 cm⁻¹. - C-O-C Stretch (Oxazole): Absorption band around 1050-1150 cm⁻¹. - C-Cl Stretch: Strong absorption in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 241, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms. |
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard spectrometer (e.g., 400 MHz).[7]
-
IR Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Record the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio.
References
- 1. Buy 2-(3,5-Dichlorobenzoyl)oxazole | 898784-28-6 [smolecule.com]
- 2. parchem.com [parchem.com]
- 3. 2-(3,5-DICHLOROBENZOYL)OXAZOLE | 898784-28-6 [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
